3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
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Description
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTB belongs to the class of benzamide compounds, which are known to have various biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Compounds with structural similarities to "3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide" are frequently investigated for their medicinal properties. For instance, studies on benzamide derivatives and their metal complexes have shown potential antibacterial activity, indicating the utility of such compounds in the development of new antibiotics (E. Khatiwora et al., 2013). Similarly, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from certain key structures has been linked to anti-inflammatory and analgesic agents, highlighting the role of these compounds in creating new treatments for inflammation and pain (A. Abu‐Hashem et al., 2020).
Pharmacokinetics and Metabolism
Understanding the metabolism and pharmacokinetic profiles of compounds like "this compound" is crucial for drug development. Research on similar compounds has provided insights into their oxidative metabolism, identifying the main metabolic pathways and the enzymes involved. Such studies are essential for predicting drug interactions, side effects, and optimal dosing regimens (Mette G. Hvenegaard et al., 2012).
Mechanisms of Action and Biological Activity
The biological activity and mechanisms of action of compounds structurally related to "this compound" are diverse, ranging from anticancer to antidepressant effects. For example, novel δ-opioid agonists have been explored for their analgesic and antidepressive effects, representing potential drugs for chronic pain treatment. Such studies highlight the therapeutic potential of targeting specific receptors to achieve desired pharmacological effects (C. Nozaki et al., 2012).
Synthesis and Chemical Analysis
The synthesis and characterization of novel compounds with similarities to "this compound" are critical for expanding the chemical space in drug discovery. Research efforts have focused on developing efficient synthetic routes and characterizing the resulting compounds through various analytical techniques, laying the groundwork for further pharmacological evaluation (Eman A. Ahmed, 2017).
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-22(2)19-5-3-4-18(12-19)20(24)21-13-16-6-9-23(10-7-16)14-17-8-11-25-15-17/h3-5,8,11-12,15-16H,6-7,9-10,13-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWOQLATMCSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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